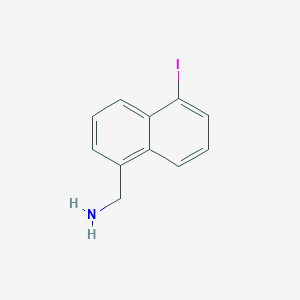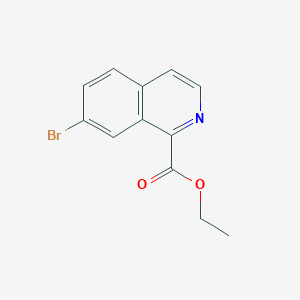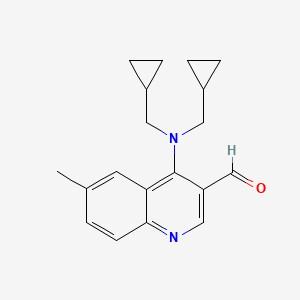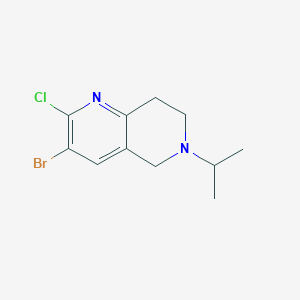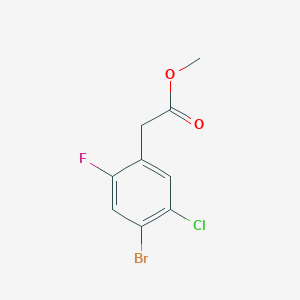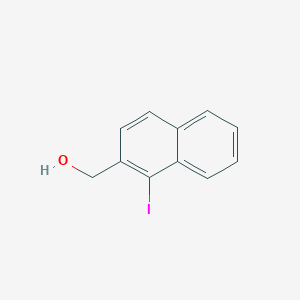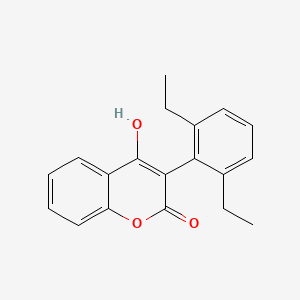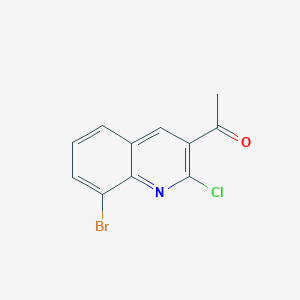
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications. This compound, with its bromine and chlorine substitutions, offers interesting properties for further research and development.
Preparation Methods
The synthesis of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone typically involves the reaction of 8-bromo-2-chloroquinoline with ethanone under specific conditions. One common method includes the use of silver nanoparticles as a catalyst in a dimethyl sulfoxide (DMSO) solution under reflux conditions . The reaction is efficient and regioselective, leading to the desired product in a relatively short time.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include silver salts, alkali metal salts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromo-2-chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be explored for similar biological activities.
Industry: Used in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit enzymes such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar compounds to 1-(8-Bromo-2-chloroquinolin-3-yl)ethanone include other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: Known for its applications in the synthesis of various heterocyclic compounds.
Quinoline N-oxides: Studied for their biological activities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(8-bromo-2-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H7BrClNO/c1-6(15)8-5-7-3-2-4-9(12)10(7)14-11(8)13/h2-5H,1H3 |
InChI Key |
HJPUPIIZMFWRKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)
